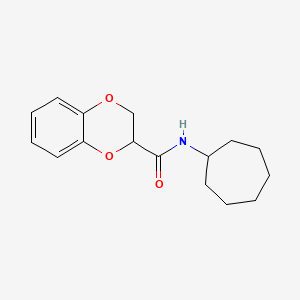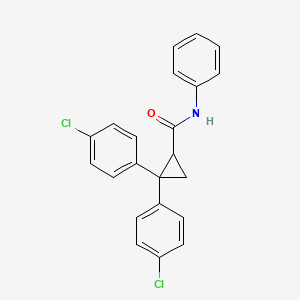
2,2-bis(4-chlorophenyl)-N-phenylcyclopropanecarboxamide
Description
Synthesis Analysis
The synthesis of compounds similar to 2,2-bis(4-chlorophenyl)-N-phenylcyclopropanecarboxamide often involves complex reactions such as nucleophilic substitution reactions and polycondensation processes. For example, the synthesis of related polyamides was conducted using ether diamine monomers containing cyclohexane structures prepared through nucleophilic substitution reactions, followed by catalytic hydrazine reduction (Yang, Hsiao, & Yang, 1999).
Molecular Structure Analysis
The molecular structure of compounds in this category is often determined using X-ray diffraction analysis. For instance, the structure of related compounds like 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane was analyzed in this way (Nakayama, Akiyama, Sugihara, & Nishio, 1998).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, forming different products under various conditions. For example, reactions with MeI, dimethyl acetylenedicarboxylate, and elemental sulfur under mild conditions yield different products (Nakayama et al., 1998).
Physical Properties Analysis
The physical properties of such compounds include solubility in polar organic solvents and the ability to form transparent, flexible films. Their glass transition temperatures (Tg) and mass loss temperatures are important physical parameters (Yang et al., 1999).
Chemical Properties Analysis
These compounds display interesting chemical properties, such as reactivity with various reagents and the potential to form stable structures under specific conditions. The infrared, UV/vis, and NMR spectra provide evidence of their chemical behavior and interactions (Nakayama et al., 1998).
properties
IUPAC Name |
2,2-bis(4-chlorophenyl)-N-phenylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO/c23-17-10-6-15(7-11-17)22(16-8-12-18(24)13-9-16)14-20(22)21(26)25-19-4-2-1-3-5-19/h1-13,20H,14H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMMCONZJRJQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-bis(4-chlorophenyl)-N-phenylcyclopropane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-allyl-5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4021439.png)
![1-[2-hydroxy-3-(4-methylphenoxy)propyl]-3-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4021444.png)
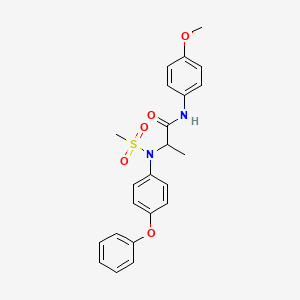
![N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]-4-methoxybenzamide](/img/structure/B4021461.png)
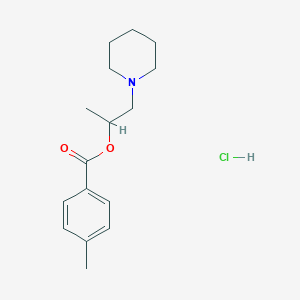
![[6-(benzyloxy)-2,3,4,9-tetrahydro-1H-carbazol-1-yl]formamide](/img/structure/B4021478.png)
![ethyl 1-[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4021480.png)
![N-benzyl-2-imino-10-methyl-5-oxo-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B4021490.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B4021491.png)
![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4021493.png)
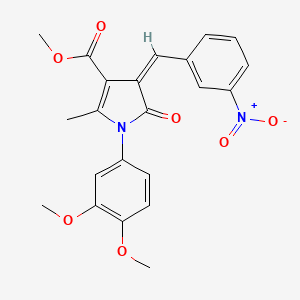
![N-{(5-chloro-8-hydroxy-7-quinolinyl)[4-(diethylamino)phenyl]methyl}butanamide](/img/structure/B4021508.png)
![4-{[3-(ethoxycarbonyl)-8-methoxy-4-quinolinyl]amino}benzoic acid hydrochloride](/img/structure/B4021516.png)
